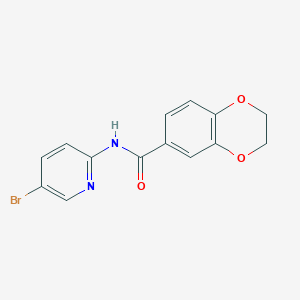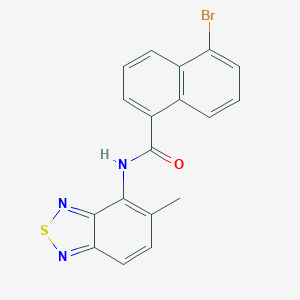![molecular formula C16H14N2OS B239798 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. It is commonly known as BTA-1 and has been extensively studied for its potential use in various scientific research applications. BTA-1 has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Mecanismo De Acción
The mechanism of action of BTA-1 involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. BTA-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BTA-1 has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
BTA-1 has been found to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation. BTA-1 has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing oxidative stress. Additionally, BTA-1 has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTA-1 in lab experiments is its high purity and stability. The synthesis method has been optimized for maximum yield and purity, making it a reliable source of BTA-1. Additionally, BTA-1 has been extensively studied for its potential use in various scientific research applications, making it a promising compound for further research.
One limitation of using BTA-1 in lab experiments is its potential toxicity. While BTA-1 has been found to possess several beneficial properties, it is important to consider its potential toxicity and side effects when using it in lab experiments. Additionally, the optimal dosage and administration of BTA-1 for various scientific research applications are still being studied.
Direcciones Futuras
There are several future directions for the study of BTA-1. One direction is the further investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of BTA-1 for various scientific research applications. Finally, the potential side effects and toxicity of BTA-1 need to be further studied to ensure its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of BTA-1 involves the reaction of 2-methyl-5-nitrophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain BTA-1. The synthesis method has been optimized for maximum yield and purity, making it a reliable method for the production of BTA-1.
Aplicaciones Científicas De Investigación
BTA-1 has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, BTA-1 has been found to inhibit the growth of cancer cells, making it a promising compound for cancer research.
Propiedades
Nombre del producto |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
|---|---|
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-12(9-14(10)17-11(2)19)16-18-13-5-3-4-6-15(13)20-16/h3-9H,1-2H3,(H,17,19) |
Clave InChI |
OTJYJFRATWPCLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B239716.png)
![N-{3-[(2-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B239718.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B239719.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239720.png)
![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239729.png)
![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239730.png)
![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)
![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)
